molecular formula C19H17NO4 B2588112 (2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide CAS No. 2321343-48-8

(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide

Cat. No.: B2588112
CAS No.: 2321343-48-8
M. Wt: 323.348
InChI Key: DVYVURIABNJGEV-DHZHZOJOSA-N
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Description

(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety, a hydroxyethyl group, and a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction of furan derivatives.

    Hydroxyethyl Group Introduction: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bifuran intermediate.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the hydroxyethyl-bifuran intermediate and cinnamic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond and forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the materials science field, the bifuran moiety provides interesting electronic properties, making this compound a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and phenyl groups can engage in π-π stacking interactions, while the hydroxyethyl group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide: can be compared to other bifuran-containing compounds, such as bifuran-2-carboxylic acid derivatives.

    Phenylprop-2-enamide derivatives: Compounds like cinnamamide and its analogs share structural similarities and can be used for comparative studies.

Uniqueness

The uniqueness of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide lies in its combination of bifuran and phenylprop-2-enamide moieties, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the design of new molecules with tailored properties for specific applications.

By understanding the synthesis, reactions, applications, and mechanisms of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(E)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-12,15,21H,13H2,(H,20,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYVURIABNJGEV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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